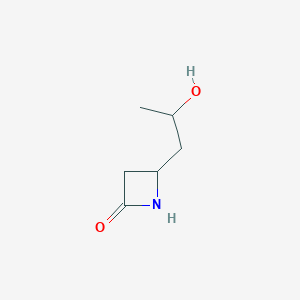
4-(2-Hydroxypropyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxypropyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The azetidinone ring is a crucial structural component in many antibiotics, including penicillins and cephalosporins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Hydroxypropyl)azetidin-2-one can be synthesized through various methods. One common approach involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . This method is advantageous due to its simplicity and efficiency. Another method involves the use of microwave irradiation, which has been found to be a greener and more efficient alternative to conventional methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation, can reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxypropyl)azetidin-2-one undergoes various chemical reactions, including acyloxylation, oxidation, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions include 4-acyloxyazetidinones, oxidized derivatives, and substituted azetidinones .
Applications De Recherche Scientifique
4-(2-Hydroxypropyl)azetidin-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxypropyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-one: The parent compound of 4-(2-Hydroxypropyl)azetidin-2-one, which is a four-membered lactam with a wide range of biological activities.
Azetidin-3-one: Another derivative of the azetidine ring, differing in the position of the carbonyl group.
Azetidin-4-one: Similar to azetidin-2-one but with the carbonyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group at the 4-position, which can enhance its biological activity and specificity . This modification can also improve the compound’s solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
4-(2-hydroxypropyl)azetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(8)2-5-3-6(9)7-5/h4-5,8H,2-3H2,1H3,(H,7,9) |
Clé InChI |
MVIWJSQBOHRRTR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


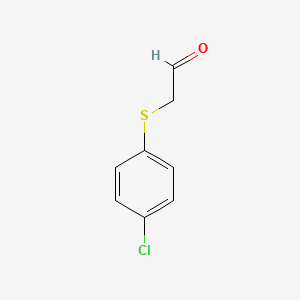
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
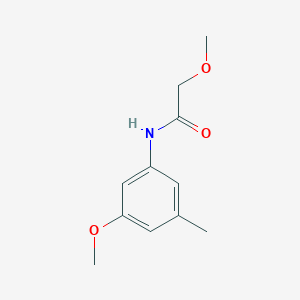
![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
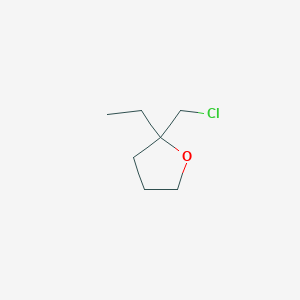
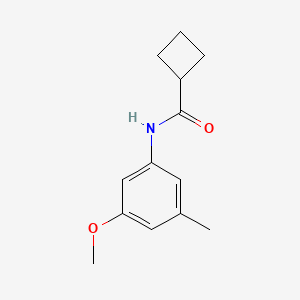
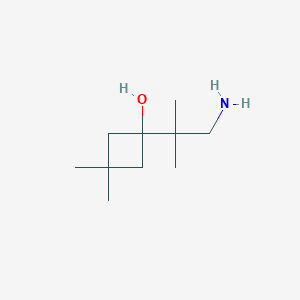
methanol](/img/structure/B13189756.png)


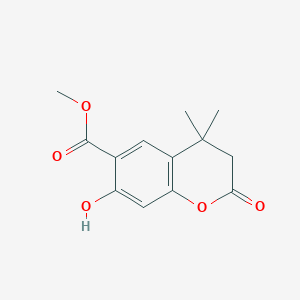
![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
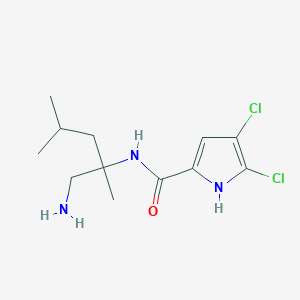
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
